Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride
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Overview
Description
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride is a chemical compound with the molecular formula C16-H19-Cl-N2-O-S.Cl-H and a molecular weight of 359.34 . This compound is known for its unique structure, which includes a thiazolidine ring and a quinoline moiety, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride typically involves the reaction of 6-chloro-4-methyl-2-quinoline with a suitable thiazolidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Scientific Research Applications
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidine ring may also play a role in modulating biological activities by interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds share the thiazolidine ring structure but may have different substituents, leading to varied biological activities.
Quinoline derivatives: Compounds with the quinoline moiety are known for their antimicrobial and anticancer properties, similar to this compound.
Chloroquinoline compounds: These compounds have a chloro group on the quinoline ring, which is crucial for their biological activity.
Properties
CAS No. |
41288-10-2 |
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Molecular Formula |
C16H20Cl2N2OS |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-[3-(6-chloro-4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C16H19ClN2OS.ClH/c1-12-9-16(18-15-4-3-13(17)10-14(12)15)20-7-2-5-19-6-8-21-11-19;/h3-4,9-10H,2,5-8,11H2,1H3;1H |
InChI Key |
LLWOSCXMBDNLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)OCCCN3CCSC3.Cl |
Origin of Product |
United States |
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